6-O-Benzoyl vs. 6-O-Benzyl and 6-O-TBDPS: Differential O-3/O-4 Regioselectivity in Glycosylation of β-Anomeric Acceptors
In a direct head-to-head comparison using per-O-benzoylated β-D-galactofuranosyl trichloroacetimidate as the glycosyl donor, the β-anomer of the 6-O-benzoylated D-glucosamine acceptor yielded an equimolar mixture at O-3 and O-4 (ratio ≈ 1:1), whereas the 6-O-benzyl and 6-O-TBDPS analogs exhibited a distinct preference for O-4 glycosylation [1]. This demonstrates that the benzoyl group uniquely balances reactivity between the two secondary hydroxyls, a property not shared by benzyl ether or silyl ether protecting groups.
| Evidence Dimension | Regioselectivity (O-3 : O-4 product ratio) for β-anomer acceptors |
|---|---|
| Target Compound Data | O-3 : O-4 ≈ 1 : 1 (approximately equal reactivity) |
| Comparator Or Baseline | 6-O-Benzyl analog: O-4 preferred; 6-O-TBDPS analog: O-4 preferred |
| Quantified Difference | The benzoyl group eliminates the inherent O-4 preference observed with benzyl and TBDPS groups, effectively shifting regioselectivity from O-4-selective to non-selective. |
| Conditions | Glycosylation with per-O-benzoylated β-D-galactofuranosyl trichloroacetimidate donor; N-dimethylmaleoyl-protected D-glucosamine acceptors; ambient temperature; CH2Cl2 solvent; TMSOTf promoter. |
Why This Matters
For scientists requiring glycosylation at O-3 of a 6-O-protected glucal, 6-O-benzoyl-D-glucal enables access to products that are inaccessible with benzyl or silyl analogs, directly influencing synthetic route design and product purity.
- [1] Bohn, M. L., Colombo, M. I., Pisano, P. L., Stortz, C. A., & Rúveda, E. A. (2007). Differential O-3/O-4 regioselectivity in the glycosylation of α- and β-anomers of 6-O-substituted, N-dimethylmaleoyl-protected D-glucosamine acceptors. Carbohydrate Research, 342(17), 2522–2536. View Source
